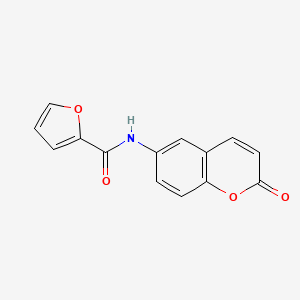

N-(2-oxo-2H-chromen-6-yl)-2-furamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"N-(2-oxo-2H-chromen-6-yl)-2-furamide" is a chemical compound that belongs to the class of organic molecules known as furamides, which are characterized by a furan ring attached to an amide group. This compound is related to coumarins and chromenes, which are known for their wide range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of related coumarin and chromene derivatives often involves the formation of a core structure followed by functionalization. For example, a study detailed the synthesis of a molecule comprising a carboxamide group bonded to a furan ring and a 4-oxothiazolidin-3-yl group connected to a substituted chromen-3-yl group, highlighting the intricate synthetic routes employed for these compounds (Zhao & Zhou, 2009). Other research has focused on the one-pot cyclizations of halochromones with β-ketoamides, leading to the formation of furo[3,2-b]chromen-9-ones, demonstrating the complexity and versatility of synthetic strategies for these molecules (Savych et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family often features extensive hydrogen bonding and π-π interactions, contributing to their stability and reactivity. For instance, the crystal structure analysis of a related molecule revealed strong intermolecular hydrogen bonding interactions, indicating the importance of these interactions in the molecular assembly of such compounds (Anuradha et al., 2012).

Chemical Reactions and Properties

These compounds exhibit diverse reactivity towards various chemical agents, forming a wide range of derivatives. A novel compound demonstrated reactivity with mono- and di-nitrogen nucleophiles, leading to the formation of enamines, enaminones, and benzofuran derivatives, showcasing the chemical versatility of the chromen-furan moiety (Ali et al., 2020).

Physical Properties Analysis

The physical properties, including crystal structures and hydrogen bonding patterns, are crucial for understanding the stability and potential applications of these compounds. Detailed crystallographic studies provide insights into their solid-state architecture and the role of non-covalent interactions in determining their physical properties (Reis et al., 2013).

Chemical Properties Analysis

The chemical properties of "N-(2-oxo-2H-chromen-6-yl)-2-furamide" and related compounds are influenced by their functional groups, leading to a variety of biological activities and potential applications in medicinal chemistry. Studies exploring the synthesis and reactivity of these compounds contribute to the development of novel molecules with enhanced properties and applications (Zhou et al., 2013).

Applications De Recherche Scientifique

High-Performance Energetic Materials

Research has shown that derivatives of furazan and its nitrogen-rich salts exhibit high density, moderate to good thermal stability, and excellent detonation properties, suggesting potential applications as energetic materials. The study conducted by Zhang and Shreeve (2014) highlights the use of oxone as an efficient oxidizing agent for introducing the azoxy N-oxide functionality into the furazan backbone, offering a straightforward and low-cost synthetic route for these materials (Zhang & Shreeve, 2014).

Coordination Chemistry and Polynuclear Complexes

The coordination properties of N,N′-bis(coordinating group substituted)oxamides have been thoroughly investigated, demonstrating their suitability as ligands in designing homo- and heterometallic species. Ruiz et al. (1999) have discussed their potential in the rational design of oxamidate-containing polynuclear species with tailored nuclearity (Ruiz et al., 1999).

Electrocatalytic Applications

N-Oxyl compounds, including those related to "N-(2-oxo-2H-chromen-6-yl)-2-furamide," are noted for their widespread use as catalysts for the selective oxidation of organic molecules. Nutting, Rafiee, and Stahl (2018) have reviewed the electrochemical properties and applications of aminoxyls and imidoxyls in electrosynthetic reactions, highlighting their importance in both laboratory and industrial settings (Nutting, Rafiee, & Stahl, 2018).

Synthesis of Aromatic Polyamides with Photosensitive Groups

Nechifor (2009) has synthesized a novel monomer diacid, incorporating coumarin chromophores, used in direct polycondensation reactions to produce new aromatic polyamides. These polymers exhibit good thermal properties, solubility in polar solvents, and potential for application in materials science, especially due to their photosensitive properties (Nechifor, 2009).

Novel Antimicrobial Agents

The synthesis and biological evaluation of coumarin derivatives containing thiazolidin-4-one rings have been explored, showing potential antimicrobial properties. Ramaganesh, Bodke, and Venkatesh (2010) have developed compounds exhibiting significant antibacterial activity, indicating the therapeutic potential of these derivatives (Ramaganesh, Bodke, & Venkatesh, 2010).

Structural Analysis and Molecular Interactions

Studies such as those conducted by Zhao and Zhou (2009) have provided detailed insights into the molecular structure and intermolecular interactions of "N-(2-oxo-2H-chromen-6-yl)-2-furamide" derivatives, which are crucial for understanding their chemical properties and potential applications (Zhao & Zhou, 2009).

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-oxochromen-6-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4/c16-13-6-3-9-8-10(4-5-11(9)19-13)15-14(17)12-2-1-7-18-12/h1-8H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYORPRDDASQQKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-2H-chromen-6-yl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5535716.png)

![2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5535723.png)

![1-acetyl-4-[(4-tert-butylphenyl)carbonothioyl]piperazine](/img/structure/B5535728.png)

![4-[(dimethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5535729.png)

![N,N'-[(3-phenoxyphenyl)methylene]diacetamide](/img/structure/B5535751.png)

![3-{[(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5535770.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5535779.png)

![(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol](/img/structure/B5535788.png)

![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)

![5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B5535813.png)

![3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535825.png)